3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile
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Overview
Description
“3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C7H8F2N4 . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H8F2N4/c1-7(8,9)4-13-3-5(2-10)6(11)12-13 . This indicates that the molecule contains a pyrazole ring with an amino group at the 3-position and a carbonitrile group at the 4-position .Scientific Research Applications
Electronic and Spectral Properties
A study on the electronic properties of a fluoropyrazolecarbonitrile derivative has demonstrated its interaction with fullerene molecules, highlighting potential applications in materials science. The research found that the compound showed enhanced Raman activity upon adsorption with fullerene, indicating its utility in developing new materials with improved spectral properties (Biointerface Research in Applied Chemistry, 2022).
Corrosion Inhibition
Another significant application is in corrosion inhibition. Research on heterocyclic derivatives, including pyrazolecarbonitriles, showed their efficacy as corrosion inhibitors for steel surfaces in acidic environments. These compounds were found to improve corrosion resistance, which is crucial for extending the lifespan of metal components in industrial applications (Journal of Bio- and Tribo-Corrosion, 2020).
Antimicrobial Activity
The antimicrobial activity of novel Schiff bases derived from pyrazolecarbonitriles has also been documented. These compounds exhibited significant effectiveness against various microbial strains, suggesting their potential in developing new antimicrobial agents (Heliyon, 2019).
Crop Protection
In agriculture, pyrazolecarbonitriles have been identified as key intermediates in the synthesis of compounds for crop protection. Their selectivity and efficiency in producing desired products make them valuable in developing pesticides and herbicides (Advances in Chemical Engineering and Science, 2015).
Photovoltaic Applications
Furthermore, derivatives of pyrazolecarbonitriles have been explored for their photovoltaic properties. The research on these compounds suggests potential applications in organic–inorganic photodiode fabrication, a promising area for renewable energy technologies (Synthetic Metals, 2016).
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various receptors or enzymes, such as p38mapk, and different kinases .
Mode of Action
Pyrazole derivatives are known for their diverse biological and pharmacological activities . They can interact with their targets, leading to changes in the biochemical processes of the cell.
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways due to their interaction with different enzymes and receptors .
Result of Action
Pyrazole derivatives have been associated with various biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiparasitic, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Properties
IUPAC Name |
3-amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N4/c1-7(8,9)4-13-3-5(2-10)6(11)12-13/h3H,4H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNXOIGNTMSCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C(=N1)N)C#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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